molecular formula C27H29N3O5 B12068996 Z-Ala-Pro-4M-betana

Z-Ala-Pro-4M-betana

Cat. No.: B12068996
M. Wt: 475.5 g/mol
InChI Key: JGMPJPOIQUVXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ala-Pro-4M-betana: is a synthetic peptide compound with the chemical formula C27H29N3O5 and a molecular weight of 475.54 g/mol . It is used primarily in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Pro-4M-betana typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Ala-Pro-4M-betana can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Z-Ala-Pro-4M-betana is used as a model compound to study peptide synthesis and reactions. It serves as a reference for developing new synthetic methodologies and understanding peptide behavior under various conditions .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It helps elucidate the mechanisms of enzyme catalysis and substrate specificity .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or pathways .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a standard for quality control in peptide synthesis .

Mechanism of Action

The mechanism of action of Z-Ala-Pro-4M-betana involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the cleavage of peptide bonds. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Uniqueness: Z-Ala-Pro-4M-betana is unique due to its specific sequence and structure, which confer distinct properties and interactions with enzymes. Its stability and reactivity make it a valuable tool in various scientific investigations .

Properties

IUPAC Name

benzyl N-[1-[2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-18(28-27(33)35-17-19-9-4-3-5-10-19)26(32)30-14-8-13-23(30)25(31)29-21-15-20-11-6-7-12-22(20)24(16-21)34-2/h3-7,9-12,15-16,18,23H,8,13-14,17H2,1-2H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPJPOIQUVXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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